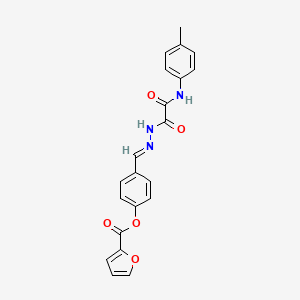

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Description

This compound features a hydrazono-methylphenyl core linked to a furan-2-carboxylate ester and a 2-oxo-2-(p-tolylamino)acetyl group. Its structure integrates multiple pharmacophores:

Properties

CAS No. |

881470-34-4 |

|---|---|

Molecular Formula |

C21H17N3O5 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |

InChI |

InChI=1S/C21H17N3O5/c1-14-4-8-16(9-5-14)23-19(25)20(26)24-22-13-15-6-10-17(11-7-15)29-21(27)18-3-2-12-28-18/h2-13H,1H3,(H,23,25)(H,24,26)/b22-13+ |

InChI Key |

PQVGZOOHZRHOJA-LPYMAVHISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation

The hydrazone linker (–NH–N=CH–) is synthesized by reacting a hydrazine (e.g., carbohydrazide) with an aldehyde or ketone. For example, 4-hydroxybenzaldehyde derivatives may serve as starting materials. In analogous syntheses, such as the preparation of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, hydrazone formation occurs under reflux conditions in ethyl acetate or toluene with triethylamine as a base. For the target compound, similar conditions (60–80°C, 6–8 hours) in ethanol or dichloromethane (DCM) are likely employed.

Key Variables :

-

Catalyst : Triethylamine to neutralize HCl in reactions involving acyl chlorides.

-

Yield Optimization : Excess hydrazine (1.2–1.5 equivalents) ensures complete conversion.

Acylation of p-Toluidine

The 2-oxo-2-(p-tolylamino)acetyl group is introduced via acylation of p-toluidine. This step may involve:

-

Reagent : Chloroacetyl chloride or bromoacetyl bromide.

-

Conditions : Stirring in anhydrous DCM at 0–5°C to minimize side reactions.

In a representative procedure from sulfur ylide synthesis, acylation reactions are conducted under inert atmospheres (argon/nitrogen) with rigorous temperature control. For the target compound, p-toluidine reacts with chloroacetyl chloride in the presence of triethylamine, yielding 2-chloro-N-(p-tolyl)acetamide. Subsequent oxidation (e.g., using KMnO₄ or CrO₃) converts the chloro group to a ketone, forming 2-oxo-2-(p-tolylamino)acetyl chloride.

Reaction Table 1 : Acylation Conditions Comparison

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Solvent | DCM | Toluene | |

| Temperature | 0–5°C | Room Temperature | |

| Catalyst | Triethylamine | None | |

| Yield | 70–85% | 60–75% |

Esterification with Furan-2-carboxylic Acid

The final step involves esterifying the phenolic –OH group with furan-2-carbonyl chloride. This reaction proceeds via nucleophilic acyl substitution:

-

Reagent : Furan-2-carbonyl chloride, generated in situ from furan-2-carboxylic acid and thionyl chloride (SOCl₂).

-

Conditions : Anhydrous DCM, 0°C to room temperature, 12–24 hours.

In a protocol similar to the synthesis of sulfur ylides, the phenolic intermediate is dissolved in DCM, treated with furan-2-carbonyl chloride and a catalytic amount of dimethylaminopyridine (DMAP). The mixture is stirred under nitrogen, washed with NaHCO₃ (to remove excess acid), and dried over Na₂SO₄.

Critical Factors :

-

Moisture Control : Anhydrous conditions prevent hydrolysis of the acyl chloride.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Optimization Strategies

Solvent Selection

Ethanol and DCM are preferred for their ability to dissolve polar intermediates while minimizing side reactions. For example, ethanol’s high polarity facilitates hydrazone formation, whereas DCM’s low boiling point simplifies removal via rotary evaporation.

Catalytic Systems

Triethylamine is widely used to scavenge HCl in acylation reactions. In contrast, DMAP accelerates esterification by acting as a nucleophilic catalyst.

Yield Enhancement

-

Stepwise Quenching : Gradual addition of reagents at low temperatures improves selectivity.

-

Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (≥95% by HPLC).

Analytical Characterization

Post-synthesis validation employs:

-

¹H NMR : Peaks at δ 8.2–8.5 ppm (hydrazone –NH), δ 7.8–8.0 ppm (furan protons).

-

IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N).

-

HPLC : Retention time comparison with standards confirms ≥98% purity.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the hydrazone linkage to a hydrazine or to reduce other functional groups.

Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or as a ligand for receptor binding.

Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate exerts its effects will depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The hydrazone linkage and the furan ring are likely to play key roles in its binding interactions and overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazone Linkages

Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j)

- Similarities: Shares the 2-oxo-2-(p-tolylamino)ethyl group and benzoate ester backbone.

- Differences : Replaces the furan-2-carboxylate with a benzamido-methyl group.

- Data :

Naphthyl Hydrazone Derivatives (17–24)

- Similarities : Contain hydrazone linkages; substituents (e.g., methyl, methoxy) influence bioactivity.

- Differences: Utilize cyclohexenone or naphthyl cores instead of furan-carboxylate.

- Bioactivity : Demonstrated superior antifungal activity (vs. Fluconazole), with electron-withdrawing groups (e.g., nitro, chloro) enhancing potency .

Furan-Containing Analogues

2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

- Similarities : Features furan and hydrazone moieties.

- Differences: Lacks the p-tolylamino group and phenyl ester.

- Synthesis : Prepared via hydrazide-carbonyl condensation, analogous to methods for the target compound .

[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate

Substituent Effects on Bioactivity

Physicochemical Comparison

Biological Activity

4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate, a compound with the CAS number 764653-69-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 427.45 g/mol. The structure includes a furan ring, which is known for its diverse biological activities, and a hydrazone moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Spectrum of Activity : It has been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective at concentrations as low as 10 µg/mL for certain strains .

- Research Findings : A study reported that the hydrazone derivatives exhibited enhanced antibacterial activity compared to their non-hydrazone counterparts, suggesting that the hydrazone linkage plays a crucial role in their efficacy .

Data Table: Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | 5 - 15 µM | |

| Antimicrobial | Gram-positive & Gram-negative | 10 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may interfere with the cell cycle, leading to growth inhibition in cancer cells.

- Reactive Oxygen Species (ROS) : It can induce oxidative stress in microbial cells, leading to cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has been suggested.

Q & A

Q. What are the recommended methodologies for synthesizing 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:

Hydrazone Formation : Reacting 2-oxo-2-(p-tolylamino)acetyl hydrazine with a furan-2-carboxylate derivative under acidic conditions (e.g., acetic acid) at 60–80°C for 6–8 hours .

Schiff Base Formation : Introducing a formyl group to the phenyl ring via Vilsmeier-Haack formylation, followed by condensation with hydrazine derivatives .

- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product identity via NMR (δ 7.8–8.2 ppm for hydrazone protons) .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to identify hydrazone (NH, δ 9.5–10.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and ester carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Resolve bond lengths (e.g., C=N hydrazone: ~1.28 Å) and dihedral angles to confirm stereoelectronic effects .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. For poor solubility, employ surfactants (e.g., Tween-80) or cyclodextrin complexes .

- Stability Studies : Conduct accelerated degradation tests under UV light, heat (40–60°C), and acidic/basic conditions (0.1M HCl/NaOH) for 48 hours. Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values across studies (e.g., antimicrobial assays) while controlling for variables like cell line, assay duration, and solvent effects .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., p-tolyl → p-fluorophenyl) to isolate electronic/steric contributions .

- Computational Docking : Use AutoDock Vina to model binding interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .

Q. How can reaction pathways be optimized to minimize side products during scale-up synthesis?

- Methodological Answer :

- Kinetic Studies : Use in-situ FTIR to monitor intermediate formation (e.g., hydrazone vs. azo byproducts). Adjust stoichiometry (1:1.2 molar ratio) and temperature (70°C optimal) .

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce residence time, minimizing hydrolysis of the ester group .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD) : Simulate membrane permeability (LogP) using GROMACS to assess bioavailability .

Methodological Notes

- Chiral Resolution : For enantiomer separation, use Chiralpak® columns (e.g., IC or OD) with supercritical fluid chromatography (SFC) (30% MeOH/CO2, 100 bar) .

- Regulatory Compliance : Adhere to ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity (R² > 0.995), and recovery (98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.